Enhanced Catalytic Turnover for Swedish-Mutated Sequence (JMV2236) vs. Wild-Type APP Sequence in BACE1 Assays
The Swedish mutation (K670N/M671L) present in the Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp sequence confers a significant increase in BACE1 catalytic turnover compared to the wild-type APP sequence. UniProt reports a kcat of 2.45 s⁻¹ for the APP Swedish variant, representing a 3.7-fold increase over the 0.67 s⁻¹ kcat observed for wild-type APP cleaved by PSEN1 [1]. While these values are derived from full-length protein substrates rather than the peptide substrate directly, the trend establishes the class-level principle that the Swedish mutation enhances cleavage efficiency [1].
| Evidence Dimension | kcat (catalytic rate constant) |
|---|---|
| Target Compound Data | Swedish variant APP: 2.45 s⁻¹ (peptide sequence contains Swedish mutation K670N/M671L) |
| Comparator Or Baseline | Wild-type APP: 0.67 s⁻¹ |
| Quantified Difference | 3.7-fold higher kcat for Swedish variant |
| Conditions | BACE1 enzymatic assay with APP protein substrates (UniProt annotation) |
Why This Matters
Higher catalytic turnover translates to greater assay sensitivity and shorter incubation times for inhibitor screening and kinetic characterization.
- [1] UniProt Consortium. UniProtKB - P56817 (BACE1_HUMAN). Biophysical properties: kcat values for APP wild-type and Swedish variant. View Source
